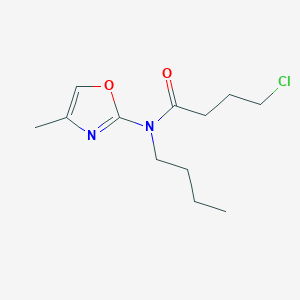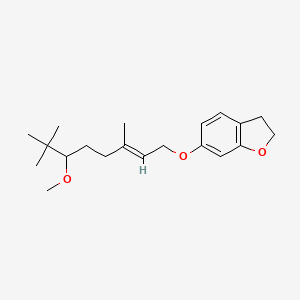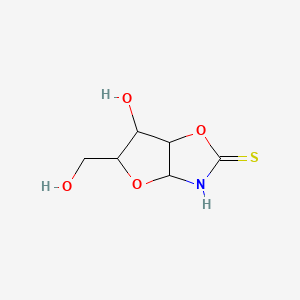
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro(2,3-d)(1,3)oxazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is a complex organic compound with the molecular formula C6H9NO5S. This compound is characterized by its unique tetrahydrofuro[2,3-d]oxazole ring structure, which includes both hydroxyl and thione functional groups. It is often used in various chemical and biological research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxymethyl-substituted furan with an oxazole derivative in the presence of a thionating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure proper cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes:
Preparation of intermediates: Synthesis of hydroxymethyl-substituted furan and oxazole derivatives.
Cyclization reaction: Combining the intermediates in the presence of a thionating agent under controlled temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(3H)-one: Similar structure but with an oxazole ring instead of a thione group.
5-(Hydroxymethyl)furan-2(3H)-one: Lacks the oxazole ring but contains a furan ring with a hydroxymethyl group.
Uniqueness
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazole-2(5H)-thione is unique due to the presence of both hydroxyl and thione functional groups within a tetrahydrofuro[2,3-d]oxazole ring structure. This combination of functional groups and ring structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56270-92-9 |
|---|---|
Molekularformel |
C6H9NO4S |
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C6H9NO4S/c8-1-2-3(9)4-5(10-2)7-6(12)11-4/h2-5,8-9H,1H2,(H,7,12) |
InChI-Schlüssel |
YYLRCLKRHHPCAC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C2C(O1)NC(=S)O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


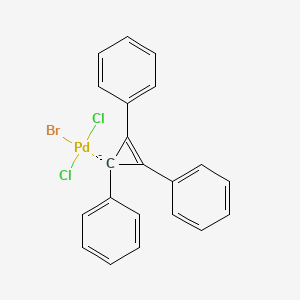
![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)

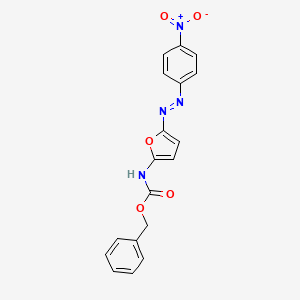
![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
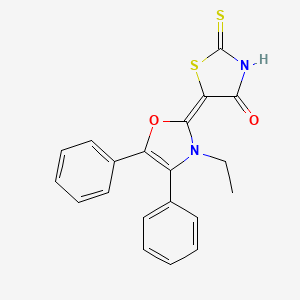

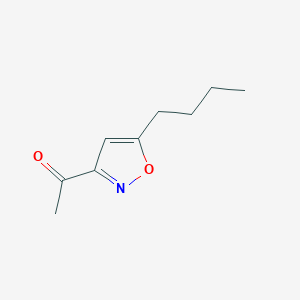
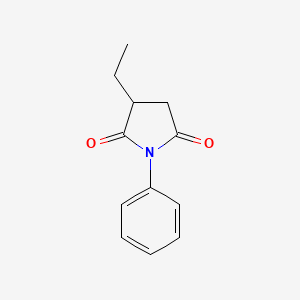
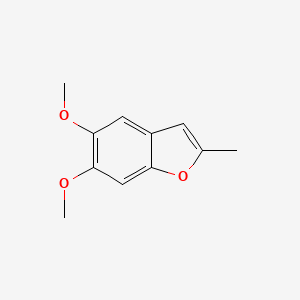
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
